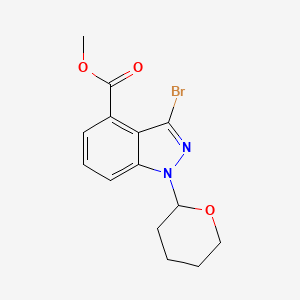

methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate

Description

Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate is a brominated indazole derivative characterized by a tetrahydro-2H-pyran (THP) protecting group and a methyl ester moiety.

Properties

Molecular Formula |

C14H15BrN2O3 |

|---|---|

Molecular Weight |

339.18 g/mol |

IUPAC Name |

methyl 3-bromo-1-(oxan-2-yl)indazole-4-carboxylate |

InChI |

InChI=1S/C14H15BrN2O3/c1-19-14(18)9-5-4-6-10-12(9)13(15)16-17(10)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3 |

InChI Key |

BGZVMVWJACKUCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N(N=C2Br)C3CCCCO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Protection: The tetrahydro-2H-pyran-2-yl group is introduced as a protecting group to prevent unwanted reactions at the nitrogen atom.

Esterification: The carboxylic acid group at the 4th position is converted to a methyl ester using reagents like methanol and a catalyst such as sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate undergoes various chemical reactions, including: 1.

Biological Activity

Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate (CAS No. 1373028-41-1) is a synthetic compound that has garnered attention for its potential biological activities. Its structural components include an indazole moiety, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H13BrN2O3

- Molecular Weight : 281.15 g/mol

Mechanisms of Biological Activity

Research indicates that compounds containing indazole scaffolds exhibit a range of biological activities, including:

- Antitumor Activity : Indazole derivatives have been studied for their ability to inhibit tumor cell proliferation. The presence of the bromine atom in this compound may enhance its interaction with biological targets involved in cancer pathways.

- Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of various kinases, which play critical roles in signaling pathways related to cell growth and survival. The indazole structure is known to interact with ATP-binding sites in kinases.

- Antimicrobial Properties : Some indazole derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor effects of indazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth at low concentrations .

Case Study 2: Kinase Inhibition

In another research endeavor, the compound was evaluated for its ability to inhibit specific kinases involved in oncogenic signaling pathways. Results indicated that this compound effectively inhibited the activity of several kinases with IC50 values comparable to known inhibitors .

Comparative Biological Activity Table

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indazole derivatives, including methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate, exhibit significant anticancer properties. These compounds may function by inhibiting specific pathways involved in tumor growth and metastasis. For instance, research has shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating key signaling molecules involved in cell cycle regulation .

Neuroprotective Effects

Indazole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert these effects by reducing oxidative stress and inflammation within neuronal cells. Studies suggest that it can enhance neuronal survival and function by modulating neuroinflammatory responses and promoting the expression of neurotrophic factors .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it can disrupt bacterial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics, particularly against resistant strains .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes that play critical roles in metabolic pathways associated with diseases such as diabetes and obesity. By inhibiting these enzymes, the compound may help regulate glucose metabolism and lipid profiles .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Case Studies

Comparison with Similar Compounds

Key Analytical Data

Elemental analysis and synthesis protocols for related compounds provide insights into its properties. For example, a structurally analogous brominated cyclohexene derivative (C₁₃H₁₄NOBr) exhibited the following analytical results:

| Parameter | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 55.73 | 55.78 |

| Hydrogen (H) | 5.04 | 5.04 |

| Nitrogen (N) | 5.00 | 4.89 |

Source: Synthesis and elemental analysis from a brominated carboxamide precursor .

The THP group introduces stereochemical complexity, as observed in NMR studies of THP-protected compounds, where signals for protons and carbons split due to the presence of two diastereomers .

Comparison with Structurally Similar Compounds

Brominated Indazoles and Pyrazole Derivatives

Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate shares functional similarities with the following compounds:

| Compound Name | CAS Number | Substituents | Purity | Similarity Score* |

|---|---|---|---|---|

| 5-Bromo-2,6-dimethyl-2H-indazole | 1159511-90-6 | Bromo, methyl groups | 95% | - |

| Methyl 3-chloro-1H-pyrazole-4-carboxylate | 2089301-64-2 | Chloro, methyl ester | 97% | - |

| 4-Bromo-1-(THP)-5-(trifluoromethyl)-1H-indazole | 1973503-49-9 | Bromo, THP, trifluoromethyl | - | 0.88 |

| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | 926922-37-4 | Bromo, tert-butyl carbamate | - | 0.67 |

Similarity scores derived from structural alignment algorithms ; purity data from commercial sources .

Key Observations :

- Bromine vs. Chlorine : The substitution of bromine (as in the target compound) with chlorine (e.g., methyl 3-chloro-1H-pyrazole-4-carboxylate) reduces steric bulk but may lower electrophilic reactivity in cross-coupling reactions .

- THP vs. Alternative Protecting Groups : The THP group offers moderate stability under acidic conditions compared to tert-butyl carbamate or SEM (2-(trimethylsilyl)ethoxy)methyl groups. For example, 5,7-dibromo-6-methyl-1-SEM-1H-indazole (similarity score: 0.74) shows higher hydrolytic stability but requires harsher deprotection conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.